Avorelin

Description

Properties

CAS No. |

140703-49-7 |

|---|---|

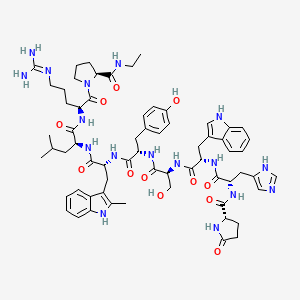

Molecular Formula |

C65H85N17O12 |

Molecular Weight |

1296.5 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C65H85N17O12/c1-5-69-63(93)54-17-11-25-82(54)64(94)47(16-10-24-70-65(66)67)75-57(87)48(26-35(2)3)76-61(91)52(30-43-36(4)73-45-15-9-7-13-42(43)45)80-58(88)49(27-37-18-20-40(84)21-19-37)77-62(92)53(33-83)81-59(89)50(28-38-31-71-44-14-8-6-12-41(38)44)78-60(90)51(29-39-32-68-34-72-39)79-56(86)46-22-23-55(85)74-46/h6-9,12-15,18-21,31-32,34-35,46-54,71,73,83-84H,5,10-11,16-17,22-30,33H2,1-4H3,(H,68,72)(H,69,93)(H,74,85)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,86)(H,80,88)(H,81,89)(H4,66,67,70)/t46-,47-,48-,49-,50-,51-,52+,53-,54-/m0/s1 |

InChI Key |

HJNZCKLMRAOTMA-BRBGIFQRSA-N |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=C(NC3=CC=CC=C32)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XHWSYXLRP |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Avorelin; EP-23904; MF-6001; EP23904; MF6001; EP 23904; MF 6001. Meterelin; 2-Me-D-Trp(6),desgly(10)-LHRH ethylamide. |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Avorelin and the GnRH Receptor

An In-depth Examination of Binding Affinity, Experimental Protocols, and Signaling Pathways for the Gonadotropin-Releasing Hormone Receptor

Audience: Researchers, scientists, and drug development professionals.

Comparative Binding Affinity of GnRH Agonists

While direct data for Avorelin is unavailable, it is classified as a "superagonist," a designation given to GnRH analogs with modifications—typically a D-amino acid substitution at position 6—that confer significantly higher binding affinity and stability than the native GnRH peptide. The following table presents the binding affinities of several well-characterized GnRH agonists to provide a contextual reference for this compound's anticipated potency. These values are typically in the sub-nanomolar to low nanomolar range.

| Compound | Receptor Source | Ki (nM) | IC50 (nM) | Reference |

| Nafarelin | Human GnRH Receptor | 0.06 | - | [1] |

| Triptorelin | Rat GnRH Receptor | - | ~0.1-2.0 | [2] |

| Buserelin | Human Pituitary GnRH Receptor | - | ~1.0-5.0 | [2] |

| Leuprolide | Rat GnRH Receptor | - | ~1.0 | [2] |

| Goserelin | Human GnRH Receptor | - | ~1.0-10.0 | [1] |

| Native GnRH | Human GnRH Receptor | 13 | - |

Table 1: Comparative binding affinities of various GnRH agonists. Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are common metrics for receptor binding affinity. Lower values indicate higher affinity.

Experimental Protocols for GnRH Receptor Binding Affinity

The determination of a ligand's binding affinity for the GnRH receptor is typically achieved through competitive radioligand binding assays. This section details a representative protocol.

Objective

To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.

Materials

-

Cell Line: A cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity GnRH agonist or antagonist labeled with a radioisotope, such as [125I]-Triptorelin or [125I]-Buserelin.

-

Test Compound: Unlabeled GnRH agonist (e.g., this compound) at various concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled GnRH agonist (e.g., 1 µM Triptorelin) to determine background signal.

-

Assay Buffer: Typically a Tris-based buffer containing protease inhibitors and bovine serum albumin (BSA).

-

Instrumentation: Gamma counter for measuring radioactivity.

Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Detailed Methodology

-

Membrane Preparation: Cells expressing the GnRH receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in microcentrifuge tubes or a 96-well plate format. Three sets of reactions are prepared:

-

Total Binding: Cell membranes are incubated with the radioligand.

-

Non-specific Binding: Cell membranes are incubated with the radioligand and a high concentration of an unlabeled competitor.

-

Competitive Binding: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

-

-

Incubation: The reactions are incubated, typically for 1-2 hours at room temperature, to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which traps the cell membranes. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competitive binding reactions are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

GnRH Receptor Signaling Pathway

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family. Upon binding of an agonist like this compound, the receptor undergoes a conformational change that initiates a downstream signaling cascade, primarily through the Gq/11 protein pathway.

Sustained stimulation with a potent agonist leads to receptor desensitization and downregulation, which is the therapeutic basis for their use in conditions like prostate cancer and endometriosis.

The following diagram illustrates the primary signaling pathway activated by GnRH receptor agonists.

Pathway Description

-

Agonist Binding: this compound binds to the extracellular domain of the GnRH receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which activates the associated heterotrimeric G-protein, Gq/11, by promoting the exchange of GDP for GTP on the α-subunit.

-

PLC Activation: The activated Gαq/11 subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: DAG remains in the plasma membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Downstream Signaling: Activated PKC and calcium-dependent pathways can then activate further downstream targets, including the mitogen-activated protein kinase (MAPK) cascades (such as ERK and JNK).

-

Cellular Response: These signaling events culminate in the nucleus, where they regulate the transcription of genes responsible for the synthesis of the gonadotropin subunits (LHβ and FSHβ), leading to their eventual secretion from pituitary gonadotrophs.

References

Avorelin Signaling in Pituitary Gonadotrophs: A Technical Guide

Executive Summary

Avorelin is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as a GnRH analogue or LHRH agonist.[1] It is a decapeptide designed for greater potency and a longer half-life than the endogenous GnRH.[2] In pituitary gonadotrophs, this compound initiates a complex signaling cascade that governs the synthesis and secretion of the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4] These hormones are central to the regulation of reproductive function.[5]

Understanding the this compound signaling pathway is critical for its therapeutic applications, which range from assisted reproduction to the treatment of hormone-dependent diseases like prostate cancer, endometriosis, and precocious puberty. Continuous administration of this compound, following an initial stimulatory phase, leads to the desensitization and downregulation of GnRH receptors, effectively suppressing gonadotropin release and reducing gonadal steroid production. This technical guide provides an in-depth exploration of the molecular mechanisms initiated by this compound in pituitary gonadotrophs, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

The GnRH Receptor and this compound Binding

The primary target of this compound is the Gonadotropin-Releasing Hormone Receptor (GnRHR), a member of the class A G-protein coupled receptor (GPCR) family. The human GnRHR is unique among mammalian GPCRs as it naturally lacks the intracellular C-terminal tail, a feature that influences its internalization kinetics.

This compound, like other GnRH super-agonists, contains specific D-amino acid substitutions (typically at position 6) that increase its binding affinity and confer resistance to degradation compared to native GnRH. This high-affinity binding is essential for its potent biological activity.

Quantitative Binding Affinity Data

The binding affinities of various GnRH peptide agonists to the human GnRH receptor have been characterized through competitive radioligand binding assays. The data below illustrates the range of affinities, with lower Ki values indicating higher affinity.

| Compound | Binding Affinity (Ki) [nM] | Receptor Source |

| Nafarelin | 0.06 | CHO cells expressing hGnRH receptor |

| Triptorelin | 0.11 | CHO cells expressing hGnRH receptor |

| Leuprolide | 0.23 | CHO cells expressing hGnRH receptor |

| Buserelin | 0.24 | CHO cells expressing hGnRH receptor |

| Goserelin | 0.45 | CHO cells expressing hGnRH receptor |

| GnRH (native) | 13 | CHO cells expressing hGnRH receptor |

| Data sourced from a study characterizing 12 GnRH peptide agonists. |

Core Signaling Pathway: Gαq/11 Activation

Upon binding of this compound, the GnRH receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq/11. This event initiates the canonical phosphoinositide signaling pathway, which is the primary mechanism for GnRH-mediated cellular responses in gonadotrophs.

-

Phospholipase C (PLC) Activation : The activated Gαq/11 subunit stimulates the effector enzyme Phospholipase Cβ (PLCβ).

-

Second Messenger Production : PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This results in a rapid and transient increase in intracellular Ca2+ concentration.

-

Protein Kinase C (PKC) Activation : DAG, along with the elevated Ca2+, activates members of the Protein Kinase C (PKC) family at the plasma membrane.

Downstream Signaling: MAPK Cascades and Gene Expression

The initial signals generated by IP3/Ca2+ and DAG/PKC propagate through several downstream pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are crucial for translating the initial membrane-level signal into nuclear events, such as the transcription of gonadotropin subunit genes. The primary MAPK pathways activated by GnRH agonists include:

-

Extracellular signal-Regulated Kinase (ERK) : Often associated with cell proliferation and differentiation.

-

c-Jun N-terminal Kinase (JNK) : Typically involved in stress responses and apoptosis.

-

p38 MAPK : Also linked to inflammation and stress responses.

Activation of these kinases leads to the phosphorylation of various transcription factors, which then bind to promoter regions of target genes, including the common α-subunit (Cga), LHβ, and FSHβ, regulating their expression.

Physiological Responses: Secretion and Receptor Regulation

The integrated signaling output results in two key physiological responses: the acute secretion of gonadotropins and the long-term regulation of the receptor itself.

Gonadotropin Secretion

This compound stimulation triggers the exocytosis of vesicles containing LH and FSH. The initial response to a GnRH agonist is a significant, transient increase in gonadotropin secretion, often termed a "flare." However, chronic and continuous exposure leads to a profound suppression of secretion.

| Parameter | Condition | Observation | Fold Change |

| LH Secretion | Acute Buserelin (Day 1) | Increased from control levels | 9-fold increase |

| FSH Secretion | Acute Buserelin (Day 1) | Increased from control levels | 3-fold increase |

| LH Secretion | Chronic Buserelin (Day 21) | Remained elevated vs. control | 5-fold increase |

| FSH Secretion | Chronic Buserelin (Day 21) | Returned to control levels | No significant change |

| Serum LH & FSH | Chronic LHRH (6 days) | Doubling of basal concentrations | ~2-fold increase |

| Data compiled from studies on GnRH agonists in humans and rats. |

GnRH Receptor Internalization and Downregulation

Sustained agonist exposure leads to desensitization, a process involving receptor phosphorylation, arrestin binding (though the GnRHR lacks a C-terminus, it may use an arrestin-independent pathway), and internalization into endosomes. The rate of internalization for the mammalian GnRH receptor is notably slow compared to other GPCRs. This prolonged presence on the cell surface may contribute to the potent and sustained initial stimulation.

| Receptor | Internalization Half-Life (t½) | Cell Type |

| GnRH Receptor | ~20 minutes | HEK 293 cells |

| TRH Receptor | ~2.2 minutes | HEK 293 cells |

| Data sourced from studies on GPCR internalization kinetics. |

Key Experimental Protocols

The study of this compound's signaling pathway relies on a suite of established molecular and cellular biology techniques.

Intracellular Calcium Mobilization Assay

This assay measures the IP3-mediated release of calcium from intracellular stores, a primary event in GnRHR activation.

Methodology:

-

Cell Culture : Plate pituitary gonadotroph cells (e.g., LβT2 cell line) or primary pituitary cells in 96-well plates.

-

Dye Loading : Incubate cells with a cell-permeable fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer.

-

Baseline Measurement : Measure baseline fluorescence using a microplate reader or a scanning fluorometer (e.g., FlexStation) equipped for kinetic reading.

-

Compound Addition : Use an integrated fluidics system to add this compound at various concentrations to the wells.

-

Signal Detection : Immediately begin recording fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular Ca2+.

-

Data Analysis : Quantify the response by measuring the peak fluorescence intensity or the area under the curve. Calculate EC50 values from dose-response curves.

Western Blotting for MAPK Activation

This technique is used to detect the phosphorylation and thus activation of specific MAPK proteins like ERK1/2.

Methodology:

-

Cell Treatment : Culture gonadotroph cells and treat with this compound for various time points.

-

Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification : Determine the total protein concentration in each lysate (e.g., using a BCA assay).

-

SDS-PAGE : Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric field.

-

Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : Incubate the membrane in a blocking buffer (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation :

-

Primary Antibody : Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).

-

Secondary Antibody : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection : Add an enhanced chemiluminescence (ECL) substrate that reacts with HRP to produce light, and capture the signal on X-ray film or with a digital imager.

-

Stripping and Re-probing : The membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) as a loading control.

Radioimmunoassay (RIA) for LH/FSH Secretion

RIA is a highly sensitive method used to quantify the concentration of LH and FSH secreted into the cell culture medium or collected in plasma samples.

Methodology:

-

Principle : The assay is based on the competition between a known amount of radioactively labeled hormone (tracer, e.g., ¹²⁵I-LH) and the unlabeled hormone in the sample for a limited number of specific antibody binding sites.

-

Assay Setup :

-

A series of tubes are prepared containing a constant amount of specific antibody (e.g., anti-LH) and tracer.

-

Standard curve tubes receive known concentrations of unlabeled hormone.

-

Sample tubes receive the unknown samples (e.g., culture supernatant).

-

-

Incubation : All tubes are incubated to allow the binding reaction to reach equilibrium.

-

Separation : The antibody-bound hormone is separated from the free (unbound) hormone. A common method is the double-antibody technique, where a second antibody precipitates the primary antibody complex.

-

Counting : The radioactivity in the precipitate (bound fraction) is measured using a gamma counter.

-

Calculation : The amount of radioactivity is inversely proportional to the concentration of unlabeled hormone in the sample. A standard curve is plotted (e.g., logit-log transformation), and the concentrations in the unknown samples are interpolated from this curve.

References

- 1. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pituitary Androgen Receptor Signalling Regulates Prolactin but Not Gonadotrophins in the Male Mouse - PMC [pmc.ncbi.nlm.nih.gov]

Avorelin's Effect on the Testosterone Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Avorelin

This compound is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Structurally, it is a decapeptide analogue of the native GnRH.[1] Its primary clinical application is in the induction of a transient and reversible suppression of gonadal function, which is particularly valuable in the management of hormone-sensitive conditions such as prostate cancer.[2][3] this compound is typically administered as a long-acting depot injection, which ensures sustained release of the drug over an extended period, improving patient compliance and maintaining therapeutic efficacy.

Mechanism of Action on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound exerts its effects by interacting with GnRH receptors on the anterior pituitary gland. Its mechanism can be characterized by a biphasic response:

-

Initial Agonist Phase (Flare-up): Upon initial administration, this compound, as a GnRH agonist, mimics the action of endogenous GnRH, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. This surge in gonadotropins, in turn, stimulates the testes to produce a temporary increase in testosterone levels. This phenomenon is often referred to as the "flare effect".

-

Sustained Antagonist Phase (Downregulation): Continuous stimulation of the GnRH receptors by this compound leads to their desensitization and downregulation. This involves receptor internalization and a reduction in the number of available GnRH receptors on the pituitary gonadotropes. Consequently, the pituitary becomes refractory to further GnRH stimulation, resulting in a profound and sustained suppression of LH and FSH secretion. The decline in LH levels leads to a significant reduction in testicular testosterone synthesis, achieving medical castration levels.

Signaling Pathways of the GnRH Receptor

The binding of this compound to the GnRH receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG Pathway: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

These signaling events ultimately lead to the activation of mitogen-activated protein kinase (MAPK) cascades, which are crucial for the synthesis and secretion of LH and FSH.

Continuous exposure to this compound leads to the uncoupling of the GnRH receptor from its G-protein and subsequent internalization of the receptor, resulting in cellular desensitization.

Effect on the Testosterone Synthesis Pathway

Testosterone is synthesized in the Leydig cells of the testes through a series of enzymatic reactions. This process is primarily regulated by LH. By suppressing LH secretion, this compound indirectly but effectively inhibits the testosterone synthesis pathway at its initial and rate-limiting step.

The key steps in testosterone synthesis affected by LH suppression are:

-

Cholesterol Transport: LH stimulates the transport of cholesterol from the cytoplasm into the mitochondria, a process mediated by the Steroidogenic Acute Regulatory (StAR) protein.

-

Conversion of Cholesterol to Pregnenolone: Inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme). This is the rate-limiting step in steroidogenesis.

-

Subsequent Enzymatic Conversions: Pregnenolone is then converted to testosterone through a series of reactions involving the enzymes 3β-hydroxysteroid dehydrogenase (3β-HSD), CYP17A1 (17α-hydroxylase/17,20-lyase), and 17β-hydroxysteroid dehydrogenase (17β-HSD).

By drastically reducing LH levels, this compound leads to decreased expression and activity of StAR and the key steroidogenic enzymes, thereby shutting down the entire testosterone production cascade.

Pharmacodynamics: Quantitative Effects on Hormone Levels

Clinical studies have demonstrated the potent and sustained effects of this compound on hormone levels. A study involving patients with prostate cancer provides key insights into its pharmacodynamic profile.

Table 1: Serum Testosterone, LH, and FSH Levels Following this compound Depot Injection

| Time Point | Hormone | 10 mg this compound Depot | 15 mg this compound Depot |

| Baseline | Testosterone (nmol/L) | ~15 | ~15 |

| LH (IU/L) | ~5 | ~5 | |

| FSH (IU/L) | ~8 | ~8 | |

| Week 1 (Flare-up) | Testosterone (nmol/L) | Peak ~25 | Peak ~25 |

| LH (IU/L) | Peak ~20 | Peak ~20 | |

| FSH (IU/L) | Peak ~15 | Peak ~15 | |

| Week 4 | Testosterone (nmol/L) | < 1.735 (castrate level) | < 1.735 (castrate level) |

| LH (IU/L) | Suppressed | Suppressed | |

| FSH (IU/L) | Suppressed | Suppressed | |

| Median Duration of Testosterone Suppression | 40 weeks (95% CI: 35-42) | 39 weeks (95% CI: 37-43) |

Data are approximated from graphical representations in the cited study.

Pharmacokinetics and Formulation

This compound is administered as a subcutaneous depot formulation, designed for sustained release. This is often achieved by encapsulating the peptide in biodegradable polymer microspheres, such as poly(lactic-co-glycolic acid) (PLGA). Following injection, the polymer matrix gradually degrades, releasing the drug over several months.

Pharmacokinetic studies show that plasma concentrations of this compound are proportional to the administered dose and correlate with the suppression of serum testosterone. The long-acting nature of the depot formulation obviates the need for frequent injections, which is a significant advantage in long-term treatment regimens.

Experimental Protocols

Measurement of Serum Testosterone, LH, and FSH

The quantitative data presented were obtained using immunoassays. Below are representative methodologies for such assays.

Experimental Workflow: Hormone Immunoassay

7.1.1. Protocol for Serum Testosterone Radioimmunoassay (RIA)

This protocol is a synthesized representation of standard RIA procedures.

-

Preparation of Standards and Samples:

-

Prepare a series of testosterone standards of known concentrations (e.g., 0 to 60 nmol/L).

-

Thaw patient serum samples and bring to room temperature.

-

-

Assay Procedure:

-

Pipette 25 µL of each standard, control, and patient sample into appropriately labeled antibody-coated tubes in duplicate.

-

Add 400 µL of ¹²⁵I-labeled testosterone tracer to each tube.

-

Seal the tubes and incubate for 2-3 hours at room temperature (or as specified by the kit manufacturer) on a shaker. This allows for competitive binding between the labeled and unlabeled testosterone for the antibody binding sites.

-

-

Separation of Bound and Unbound Fractions:

-

Aspirate the contents of each tube to remove the unbound tracer.

-

Wash the tubes with a wash buffer to remove any remaining unbound tracer and aspirate again.

-

-

Measurement of Radioactivity:

-

Place the tubes in a gamma counter and measure the radioactivity (counts per minute) for at least 60 seconds. The amount of bound radioactivity is inversely proportional to the concentration of testosterone in the sample.

-

-

Data Analysis:

-

Calculate the mean counts for each duplicate.

-

Generate a standard curve by plotting the bound radioactivity of the standards against their known concentrations.

-

Determine the testosterone concentration of the patient samples by interpolating their mean counts from the standard curve.

-

7.1.2. Protocol for Serum LH and FSH Immunoradiometric Assay (IRMA)

This protocol is a synthesized representation of standard IRMA "sandwich" assay procedures.

-

Preparation of Reagents:

-

Reconstitute radiolabeled detector antibody (e.g., with ¹²⁵I) and biotinylated capture antibody.

-

Prepare avidin-coated solid phase (e.g., magnetic particles).

-

-

Assay Procedure:

-

Pipette a defined volume of standards, controls, and patient serum samples into assay tubes.

-

Simultaneously add the biotinylated capture antibody, the ¹²⁵I-labeled detector antibody, and the avidin-coated solid phase to each tube.

-

Incubate the mixture for a specified time (e.g., 3 hours) with shaking to allow the formation of a "sandwich" complex (capture antibody - hormone - labeled antibody) bound to the solid phase.

-

-

Separation and Washing:

-

Apply a magnetic field to pellet the magnetic particles and aspirate the supernatant.

-

Wash the particles with a wash buffer to remove unbound labeled antibodies.

-

-

Measurement of Radioactivity:

-

Measure the radioactivity of the pellet in each tube using a gamma counter. The amount of radioactivity is directly proportional to the concentration of LH or FSH in the sample.

-

-

Data Analysis:

-

Construct a standard curve by plotting the radioactivity of the standards against their concentrations.

-

Determine the LH or FSH concentrations in the patient samples from the standard curve.

-

Conclusion

This compound is a potent GnRH agonist that effectively suppresses testosterone synthesis through a well-defined mechanism of action on the hypothalamic-pituitary-gonadal axis. By causing a sustained downregulation of GnRH receptors, it leads to a profound reduction in LH and FSH secretion, thereby inhibiting the LH-dependent testosterone production pathway in the testes. Its formulation as a long-acting depot provides a reliable and convenient therapeutic option for conditions requiring androgen deprivation. The quantitative effects on hormone levels are well-documented, and the methodologies for monitoring these effects are standardized and robust. This in-depth understanding of this compound's effects is crucial for its clinical application and for the development of future gonadotropin-modulating therapies.

References

Avorelin Acetate Salt: A Technical Guide for Researchers

Avorelin acetate is a synthetic agonist of the luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). As a potent member of the GnRH agonist class, it finds significant application in research and drug development, particularly in areas concerning reproductive health and oncology. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental methodologies relevant to the study of this compound acetate salt.

Core Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound acetate salt is fundamental for its appropriate handling, formulation, and application in experimental settings. The following table summarizes the key chemical data for this compound.

| Property | Value | Source |

| CAS Number | 785814-29-1 | [1] |

| Chemical Formula | C₆₇H₈₉N₁₇O₁₄ | MedKoo Biosciences |

| Molecular Weight | 1356.55 g/mol | [1] |

| Exact Mass | 1355.6775 | MedKoo Biosciences |

| Appearance | Solid powder | MedKoo Biosciences |

| Purity | >98% | MedKoo Biosciences |

| Solubility | Soluble in DMSO. Data for water and ethanol are not readily available. | MedKoo Biosciences |

| Melting Point | Not readily available. | |

| pKa | Not readily available. | |

| Storage | Store at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). Keep dry and in the dark. | MedKoo Biosciences |

| Stability | Stable for several weeks during standard shipping and customs procedures. | MedKoo Biosciences |

Mechanism of Action: GnRH Receptor Signaling

This compound acetate exerts its biological effects by acting as an agonist at the gonadotropin-releasing hormone receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) family. Upon binding, this compound stimulates a complex intracellular signaling cascade, primarily within the gonadotrope cells of the anterior pituitary. This signaling ultimately modulates the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

The initial binding of this compound to the GnRHR leads to a conformational change in the receptor, activating associated heterotrimeric G-proteins, predominantly of the Gq/11 family. This activation initiates a downstream cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).

Furthermore, GnRH receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) cascades. These pathways are crucial for regulating the transcription of gonadotropin subunit genes. The diagram below illustrates the principal signaling pathways activated by this compound acetate.

Caption: GnRH Receptor Signaling Pathway Activated by this compound Acetate.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize the activity of GnRH agonists like this compound acetate. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.

In Vitro Bioassay for GnRH Agonist Activity

This protocol describes a method to assess the biological activity of a GnRH agonist by measuring its effect on gonadotropin secretion from primary pituitary cells.

1. Cell Preparation:

-

Euthanize adult female rats and aseptically remove the anterior pituitary glands.

-

Mechanically and enzymatically disperse the pituitary tissue to obtain a single-cell suspension. Common enzymes used include trypsin and collagenase.

-

Plate the cells in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum) in 24-well plates and allow them to adhere overnight.

2. Treatment:

-

The following day, wash the cells with a serum-free medium.

-

Prepare a stock solution of this compound acetate in a suitable solvent (e.g., sterile water or DMSO) and then dilute to the desired concentrations in the serum-free medium.

-

Add the different concentrations of this compound acetate to the cells and incubate for a specified period (e.g., 4 hours). Include a vehicle control.

3. Sample Collection and Analysis:

-

After the incubation period, collect the culture medium from each well.

-

Measure the concentration of LH and FSH in the collected medium using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Normalize the hormone concentrations to the total protein content of the cells in each well.

Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to GnRH receptor activation by this compound acetate, using a fluorescent calcium indicator.

1. Cell Preparation and Dye Loading:

-

Plate a suitable cell line expressing the GnRH receptor (e.g., HEK293 cells stably transfected with the GnRHR) in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

On the day of the assay, remove the growth medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Prepare a loading buffer containing a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in the salt solution.

-

Add the loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes to allow the dye to enter the cells.

2. Agonist Stimulation and Fluorescence Measurement:

-

After incubation, wash the cells to remove the excess dye.

-

Prepare a serial dilution of this compound acetate in the salt solution.

-

Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence.

-

Inject the different concentrations of this compound acetate into the wells and immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.

3. Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the fluorescence after agonist addition to the baseline fluorescence (F/F0).

-

Plot the peak fluorescence response against the logarithm of the this compound acetate concentration to generate a dose-response curve and determine the EC50 value.

Western Blot Analysis of MAPK (ERK) Phosphorylation

This protocol details the detection of ERK phosphorylation as a downstream marker of GnRH receptor activation by this compound acetate.

1. Cell Treatment and Lysis:

-

Plate a suitable cell line (e.g., αT3-1 gonadotrope cells) and grow to near confluence.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of this compound acetate for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

2. Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Immunoblotting:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).

-

After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To control for protein loading, strip the membrane and re-probe with an antibody against total ERK.

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the level of ERK phosphorylation as the ratio of the p-ERK signal to the total ERK signal for each sample.

This technical guide provides a foundational understanding of this compound acetate salt for researchers. While key chemical properties have been summarized, further experimental determination of properties such as melting point, pKa, and solubility in aqueous solutions is recommended for specific applications. The provided experimental protocols offer robust starting points for investigating the biological activity of this potent GnRH agonist.

References

An In-Depth Technical Guide to the Biodegradation of Avorelin PLGA Depot Formulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biodegradation characteristics of Poly(lactic-co-glycolic acid) (PLGA) depot formulations for the delivery of Avorelin, a luteinizing hormone-releasing hormone (LHRH) agonist. Insights from studies on analogous LHRH agonist PLGA depots, such as leuprolide and triptorelin, are leveraged to provide a thorough understanding of the degradation kinetics, drug release profiles, and the experimental methodologies used for their characterization.

Introduction to this compound PLGA Depot Formulations

This compound is a synthetic decapeptide analogue of LHRH used in the management of hormone-responsive cancers and other conditions. Its administration in a biodegradable PLGA depot formulation allows for sustained release over an extended period, improving patient compliance and therapeutic efficacy. The PLGA copolymer is biocompatible and degrades in the body into its constituent monomers, lactic acid and glycolic acid, which are subsequently metabolized and eliminated.[1][2] The degradation of the PLGA matrix is a critical factor that governs the release rate of this compound. Understanding the intricacies of this process is paramount for the rational design and development of these long-acting injectable formulations.

Mechanisms of PLGA Biodegradation

The biodegradation of PLGA is a complex process primarily driven by the hydrolysis of its ester linkages.[2][3] This process can be broadly categorized into two main mechanisms: bulk erosion and surface erosion. For PLGA, bulk erosion is the predominant mechanism, where water penetrates the entire polymer matrix, leading to hydrolysis throughout the implant.[3] The degradation process can be influenced by a multitude of factors, including the lactide-to-glycolide (LA:GA) ratio, polymer molecular weight, crystallinity, and the microenvironment within the depot.

A higher glycolide content generally leads to a faster degradation rate due to the more hydrophilic nature of glycolic acid compared to lactic acid. An exception is the 50:50 LA:GA ratio, which often exhibits the most rapid degradation. Higher molecular weight PLGA degrades more slowly due to the longer polymer chains. The degradation of PLGA is also an autocatalytic process; the acidic degradation products (lactic and glycolic acid) can lower the pH within the microenvironment of the depot, further accelerating the hydrolysis of the polymer matrix.

Data Presentation: Biodegradation and Drug Release Kinetics of LHRH Agonist PLGA Depots

The following tables summarize quantitative data from studies on leuprolide and triptorelin PLGA depot formulations, which serve as valuable surrogates for understanding the expected performance of this compound PLGA depots.

Table 1: In Vitro Release of Leuprolide Acetate from PLGA Microspheres

| Formulation | PLGA Type (LA:GA, MW) | Burst Release (Day 1) | Cumulative Release (Day 28) | Reference |

| Formulation 1 | 75:25, 13-16 kDa | ~8.6% | ~58% | |

| Formulation 2 | 75:25, 13-16 kDa | ~10.1% | ~52% | |

| Formulation 3 | 75:25, 13-16 kDa | ~10.3% | ~55% | |

| In-situ Implant | 50:50, low MW | ~14% | >80% (by day 21) |

Table 2: In Vitro Release of Triptorelin from PLGA Microspheres

| Formulation Additive | Inner Water Phase Volume | Burst Release (Day 1) | Cumulative Release (Day 28) | Reference |

| No Span | 100 µL | ~4% (at 1 week) | Not specified | |

| 1% Span 20 | 100 µL | ~1% (at 1 week) | Not specified | |

| 10% Span 20 | 100 µL | ~14% (at 1 week) | Not specified | |

| - | - | ~72.6% (at 36 days) |

Table 3: PLGA Molecular Weight Reduction Over Time

| PLGA Type (LA:GA) | Incubation Time (days) | Weight Average MW (Mw) | Reference |

| 50:50 | 0 | ~40,000 Da | |

| 8 | ~25,000 Da | ||

| 14 | ~15,000 Da | ||

| 75:25 | 0 | ~75,000 Da | |

| 8 | ~60,000 Da | ||

| 14 | ~50,000 Da |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound PLGA depot biodegradation. The following are composite protocols based on established methods in the literature.

In Vitro Drug Release by Sample and Separate Method

This method is commonly used to determine the rate of drug release from the PLGA depot over time.

Materials:

-

This compound PLGA depot formulation

-

Phosphate-buffered saline (PBS), pH 7.4

-

Shaker water bath or incubator

-

Centrifuge tubes

-

Centrifuge

-

HPLC system for this compound quantification

Procedure:

-

Accurately weigh a specified amount of the this compound PLGA depot (e.g., 10 mg) and place it into a centrifuge tube.

-

Add a defined volume of pre-warmed (37°C) PBS (e.g., 1 mL) to the tube.

-

Place the tubes in a shaker water bath set at 37°C and agitate continuously (e.g., 100 rpm).

-

At predetermined time intervals (e.g., 1, 3, 7, 14, 21, 28 days), remove the tubes from the shaker.

-

Centrifuge the tubes to pellet the depot formulation (e.g., 3000 rpm for 5 minutes).

-

Carefully withdraw the supernatant (the release medium) for analysis.

-

Replenish the tube with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

-

Resuspend the pellet and return the tube to the shaker bath.

-

Analyze the concentration of this compound in the collected supernatant using a validated HPLC method.

-

Calculate the cumulative percentage of this compound released at each time point.

PLGA Molecular Weight Analysis by Gel Permeation Chromatography (GPC/SEC)

GPC/SEC is used to monitor the decrease in PLGA molecular weight as it degrades.

Materials:

-

Degrading PLGA depot samples from the in vitro release study

-

Tetrahydrofuran (THF), HPLC grade

-

GPC/SEC system with a refractive index (RI) detector

-

GPC columns suitable for polymer analysis

-

Polystyrene standards for calibration

-

0.2 µm syringe filters

Procedure:

-

At each time point of the in vitro degradation study, collect the PLGA depot pellet after centrifugation and removal of the supernatant.

-

Thoroughly dry the PLGA sample (e.g., under vacuum).

-

Accurately weigh the dried PLGA and dissolve it in THF to a known concentration (e.g., 1-2 mg/mL).

-

Allow the sample to dissolve completely.

-

Filter the sample solution through a 0.2 µm syringe filter into an HPLC vial.

-

Prepare a calibration curve using a series of narrow polydispersity polystyrene standards.

-

Inject the prepared sample onto the GPC/SEC system.

-

Analyze the resulting chromatogram to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) relative to the polystyrene standards.

Morphological Analysis by Scanning Electron Microscopy (SEM)

SEM is employed to visualize the changes in the surface and internal morphology of the PLGA depot as it degrades.

Materials:

-

Degrading PLGA depot samples

-

SEM stubs with adhesive carbon tape

-

Sputter coater with a noble metal target (e.g., gold or palladium)

-

Scanning Electron Microscope

Procedure:

-

Collect the degrading PLGA depot samples at various time points and dry them thoroughly (e.g., by lyophilization).

-

Mount the dried depot samples onto an SEM stub using double-sided adhesive carbon tape.

-

If examining the internal structure, the depot may be fractured (e.g., after freezing in liquid nitrogen) to expose the cross-section.

-

Place the stub in a sputter coater and deposit a thin conductive layer of a noble metal to prevent charging under the electron beam.

-

Transfer the coated sample into the SEM chamber.

-

Image the samples at various magnifications to observe changes in surface porosity, erosion, and internal structure over time.

Measurement of Microclimate pH

This technique allows for the quantification of the pH within the degrading PLGA matrix, which is crucial for understanding autocatalysis.

Materials:

-

PLGA formulation co-encapsulated with a pH-sensitive fluorescent dye (e.g., SNARF-1 dextran for neutral pH or Lysosensor yellow/blue dextran for acidic pH)

-

Confocal Laser Scanning Microscope (CLSM)

-

Standard buffer solutions of known pH for calibration

Procedure:

-

Prepare the this compound PLGA depot with a co-encapsulated fluorescent pH-sensitive probe.

-

Incubate the depot in a physiological buffer (e.g., PBS at 37°C) as in the in vitro release study.

-

At desired time points, remove a sample of the depot and place it on a microscope slide.

-

Using the CLSM, acquire fluorescence images at the two emission wavelengths of the ratiometric dye.

-

Generate a standard curve by imaging the fluorescent dye in buffer solutions of known pH.

-

Process the images of the depot to calculate the ratio of fluorescence intensities at the two wavelengths on a pixel-by-pixel basis.

-

Use the standard curve to convert the intensity ratio map into a quantitative pH map of the depot's microenvironment.

Gravimetric Analysis of Mass Loss and Water Uptake

This method quantifies the loss of polymer mass and the extent of water absorption during degradation.

Materials:

-

Degrading PLGA depot samples

-

Analytical balance

-

Lyophilizer or vacuum oven

Procedure: Mass Loss:

-

At each time point, retrieve the degrading depot sample.

-

Lyophilize or dry the sample to a constant weight to remove all water.

-

Record the dry weight of the degraded depot.

-

Calculate the percentage of mass loss relative to the initial dry weight of the depot.

Water Uptake:

-

At each time point, retrieve the degrading depot sample.

-

Gently blot the surface of the wet depot to remove excess surface water.

-

Record the wet weight of the depot.

-

Lyophilize or dry the sample to a constant weight and record the final dry weight.

-

Calculate the percentage of water uptake as: ((Wet Weight - Dry Weight) / Dry Weight) * 100.

Visualization of Key Processes

PLGA Biodegradation Pathway

Caption: PLGA depot biodegradation and drug release pathway.

Experimental Workflow for Biodegradation Analysis

Caption: Workflow for analyzing PLGA depot biodegradation.

References

An In-depth Technical Guide on the Molecular Structure and Activity Relationship of Avorelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avorelin is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, also known as the luteinizing hormone-releasing hormone (LHRH) receptor. As a decapeptide analog of the native GnRH, its primary therapeutic application lies in the management of hormone-dependent diseases, most notably prostate cancer. This technical guide provides a comprehensive overview of the molecular structure of this compound, its mechanism of action, and the critical structure-activity relationships that govern its potent biological activity. Detailed experimental protocols for assessing receptor binding and cellular activity are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Molecular Structure of this compound

This compound is a synthetic decapeptide with a molecular formula of C65H85N17O12 and a molecular weight of approximately 1296.5 g/mol .[1][2][3] Its structure is characterized by specific amino acid substitutions compared to the native GnRH, which enhance its potency and metabolic stability.

IUPAC Name: (S)-1-(((R)-2-((S)-2-((S)-2-((S)-2-((S)-3-(1H-imidazol-5-yl)-2-((S)-5-oxopyrrolidine-2-carboxamido)propanamido)-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-(4-hydroxyphenyl)propanamido)-3-(2-methyl-1H-indol-3-yl)propanoyl)-L-leucyl-L-arginyl)-N-ethylpyrrolidine-2-carboxamide[3]

This compound Acetate: In its pharmaceutical formulation, this compound is often used as an acetate salt, with the molecular formula C67H89N17O14 and a molecular weight of 1356.55 g/mol .[4]

Chemical Structure:

Caption: 2D Chemical Structure of this compound Acetate.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as a superagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells. Continuous stimulation of these receptors, in contrast to the natural pulsatile secretion of GnRH, leads to their desensitization and downregulation. This, in turn, suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately leading to a significant reduction in the production of testosterone in males.

The signaling cascade initiated by the binding of this compound to the GnRH receptor primarily involves the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent phosphorylation cascade involves the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to altered gene expression and cellular responses.

Caption: GnRH Receptor Signaling Pathway activated by this compound.

Structure-Activity Relationship (SAR)

Key Structural Modifications and Their Impact:

-

Substitution at Position 6: Replacement of the glycine at position 6 with a D-amino acid, such as D-tryptophan in many analogs, is a critical modification. This substitution protects the peptide from enzymatic degradation and promotes a more favorable conformation for receptor binding.

-

Modification at the C-terminus: The replacement of the C-terminal glycine-amide with an ethylamide group, as seen in some GnRH agonists, also increases resistance to carboxypeptidases.

These modifications lead to a significantly higher binding affinity for the GnRH receptor and a longer biological half-life compared to the native hormone.

Quantitative Activity Data for Representative GnRH Agonists:

While specific data for this compound is limited, the following table provides representative binding affinities (Ki) and in vitro potencies (IC50) for other well-characterized GnRH agonists to illustrate the range of activities observed in this class of compounds.

| Compound | Receptor Binding Affinity (Ki, nM) | In Vitro Potency (IC50, nM) - Prostate Cancer Cells | Reference |

| Leuprolide | ~0.64 | Not widely reported | |

| Degarelix | ~3.0 | Not widely reported | |

| Cetrorelix | ~1.21 | Not widely reported | |

| Relugolix | ~0.33 | Not widely reported |

Experimental Protocols

GnRH Receptor Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as this compound, for the GnRH receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the GnRH receptor.

-

Radiolabeled GnRH analog (e.g., [125I]-Triptorelin).

-

Unlabeled test compound (e.g., this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Cell-Based Functional Assay (Calcium Mobilization)

This protocol measures the ability of a GnRH agonist to stimulate a downstream signaling event, such as an increase in intracellular calcium.

Materials:

-

A cell line expressing the GnRH receptor (e.g., CHO-K1 cells stably transfected with the human GnRH receptor).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (e.g., this compound).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Addition: Inject varying concentrations of the test compound into the wells.

-

Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time.

-

Data Analysis: Determine the concentration of the test compound that produces 50% of the maximal response (EC50).

Conclusion

This compound is a highly potent GnRH receptor agonist whose efficacy is derived from key structural modifications that enhance its receptor binding affinity and metabolic stability. Its mechanism of action, involving the desensitization and downregulation of GnRH receptors, leads to a profound suppression of testosterone production, making it a cornerstone in the management of prostate cancer. A thorough understanding of its molecular structure, the intricacies of the GnRH signaling pathway, and the principles of its structure-activity relationship is paramount for the rational design of future GnRH-based therapeutics with improved pharmacological profiles. The experimental protocols provided herein offer a framework for the continued investigation and development of novel compounds targeting the GnRH receptor.

References

In Vitro Anti-Tumor Efficacy of Avorelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avorelin, a potent superagonist of the gonadotropin-releasing hormone (GnRH) receptor, is a key molecule in the therapeutic landscape of hormone-dependent cancers. While its in vivo efficacy is well-documented through the suppression of the hypothalamic-pituitary-gonadal axis, its direct anti-tumor effects at the cellular level are of significant interest for understanding its complete mechanism of action and exploring broader therapeutic applications. This technical guide provides a comprehensive overview of the in vitro anti-tumor effects of GnRH agonists, using data from structurally and functionally similar compounds as a proxy for this compound, due to the limited availability of public data on this compound itself. This document details the experimental protocols for key assays, presents quantitative data on anti-proliferative and pro-apoptotic effects, and visualizes the underlying molecular pathways.

Introduction: Direct Anti-Tumor Action of GnRH Agonists

Beyond their systemic hormonal effects, GnRH agonists, including this compound, exert direct effects on cancer cells that express GnRH receptors.[1][2][3] These receptors have been identified on a variety of tumor cells, including those of the prostate, breast, ovary, and endometrium.[1][4] The activation of these receptors by agonists like this compound can trigger intracellular signaling cascades that inhibit cell proliferation and induce programmed cell death (apoptosis), independent of the systemic reduction in sex hormones. This direct action underscores the potential for GnRH agonists in the treatment of both hormone-sensitive and potentially some hormone-refractory cancers.

Quantitative Analysis of Anti-Tumor Effects

The in vitro efficacy of GnRH agonists is typically quantified through measurements of cell viability, proliferation, and apoptosis. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for assessing anti-proliferative activity.

Table 1: Representative Anti-Proliferative Activity of GnRH Agonists on Cancer Cell Lines

| GnRH Agonist | Cancer Cell Line | Cancer Type | Assay | IC50 / Inhibition | Reference |

| Triptorelin | LNCaP | Prostate Cancer | Proliferation Assay | Significant inhibition at 10⁻⁴ M | |

| Triptorelin | MCF-7 | Breast Cancer | Proliferation Assay | Dose-dependent inhibition (maximal at 10⁻⁵ M) | |

| Triptorelin | OVCAR-3 | Ovarian Cancer | Proliferation Assay | Dose-dependent inhibition | |

| Leuprolide | LNCaP | Prostate Cancer | Proliferation Assay | Significant inhibition | |

| GnRH Agonist (general) | PC3 | Prostate Cancer | Proliferation Assay | Significant inhibition |

Table 2: Representative Pro-Apoptotic Effects of GnRH Agonists on Cancer Cell Lines

| GnRH Agonist/Analog | Cancer Cell Line | Cancer Type | Observation | Reference |

| GnRH-II Antagonists | Breast, Endometrial, Ovarian | Gynecological Cancers | Induction of apoptosis via intrinsic pathway | |

| GnRH Agonist (general) | Prostate Cancer Cells | Prostate Cancer | Pro-apoptotic activities | |

| GnRH Agonist (general) | Ovarian Cancer Cells | Ovarian Cancer | Promotion of apoptosis | |

| GHR-106 (mAb against GnRH receptor) | Various Cancer Cells | Various | Induction of apoptosis |

Experimental Protocols

Standardized in vitro assays are crucial for the reliable assessment of the anti-tumor effects of compounds like this compound. The following are detailed protocols for the key experiments cited in the literature for GnRH agonists.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (or other GnRH agonists) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting dormant ovarian cancer cells in vitro and in an in vivo mouse model of platinum resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids showed anticancer effects on the ovarian cancer cells: Involvement of reactive oxygen species, apoptosis, cell cycle and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Avorelin: A Technical Deep Dive into its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avorelin is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its preclinical and clinical data. The information is intended for researchers, scientists, and professionals involved in drug development. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Introduction

This compound, with the chemical sequence pGlu-His-Trp-Ser-Tyr-DTrp(2-Me)-Leu-Arg-Pro-NHEt, is a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH)[1]. As a GnRH agonist, this compound potently stimulates the GnRH receptor, leading to a biphasic hormonal response. An initial transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) is followed by a sustained suppression of these gonadotropins with chronic administration. This paradoxical effect of GnRH agonists forms the basis of their therapeutic application in hormone-dependent diseases, most notably prostate cancer.

Discovery and Synthesis

While the specific details of the initial discovery and synthesis of this compound are not extensively documented in publicly available literature, its development as a potent GnRH superagonist was part of a broader effort in medicinal chemistry to modify the native GnRH decapeptide to enhance its potency and duration of action.

Preclinical Development

In Vitro Studies

Binding Affinity:

Experimental Protocol: Radioligand Receptor Binding Assay (General)

A common method to determine the binding affinity of a compound like this compound to the GnRH receptor is a competitive radioligand binding assay.

-

Preparation of Cell Membranes: Membranes are prepared from cells genetically engineered to express the human GnRH receptor.

-

Radioligand: A radiolabeled GnRH analog (e.g., 125I-Triptorelin) is used as the tracer.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The bound and free radioligand are separated by filtration.

-

Quantification: The radioactivity of the filter-bound complex is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Studies

Information regarding the in vivo efficacy of this compound in preclinical animal models is not detailed in the available search results.

Toxicology

Comprehensive Good Laboratory Practice (GLP) toxicology data for this compound is not publicly available. However, a clinical study in patients with prostate cancer reported that the depot formulation was well-tolerated locally[2]. The majority of adverse events were related to androgen suppression, which is an expected pharmacological effect of GnRH agonists[2].

Mechanism of Action and Signaling Pathway

As a GnRH agonist, this compound binds to and activates GnRH receptors on the pituitary gonadotrophs. This activation initiates a downstream signaling cascade that ultimately leads to the synthesis and secretion of LH and FSH.

Signaling Pathway of GnRH Agonist Action:

Clinical Development

This compound has been evaluated in a depot formulation for the treatment of prostate cancer. A key clinical study provides valuable insights into its pharmacodynamics and pharmacokinetics.

Clinical Trial in Prostate Cancer

A randomized clinical trial evaluated the pharmacodynamics, pharmacokinetics, and tolerability of a sustained-release depot formulation of this compound in 60 patients with prostate cancer. Patients received either a 10 mg or 15 mg subcutaneous depot[2].

Experimental Protocol: Clinical Trial Hormone and Drug Level Monitoring

-

Patient Population: Men with prostate cancer.

-

Treatment: Randomized to receive a single subcutaneous depot injection of 10 mg or 15 mg this compound.

-

Blood Sampling: Serum and plasma samples were collected at regular intervals until the depot effect was exhausted.

-

Hormone Analysis: Serum testosterone, LH, and FSH levels were measured. Specific assay details (e.g., radioimmunoassay, chemiluminescence) were not provided in the abstract.

-

This compound Plasma Concentration: Plasma concentrations of this compound were measured. The specific bioanalytical method was not detailed in the abstract.

-

Efficacy Endpoints: The primary pharmacodynamic endpoint was the suppression of serum testosterone to medical castration levels (< 1.735 nmol/L).

-

Safety Monitoring: Adverse events were recorded throughout the study.

Data Presentation:

Table 1: Pharmacodynamic Effects of this compound Depot in Prostate Cancer Patients

| Parameter | 10 mg Depot Group | 15 mg Depot Group |

| Time to Medical Castration | Within 4 weeks | Within 4 weeks |

| Median Duration of Testosterone Suppression | 40 weeks (95% CI: 35-42) | 39 weeks (95% CI: 37-43) |

| PSA Normalization (≤ 4 ng/mL) at 6 months | 80% of patients | 88% of patients |

Table 2: Pharmacokinetic Parameters of this compound Depot in Prostate Cancer Patients

| Parameter | 10 mg Depot Group | 15 mg Depot Group |

| Cmax (Maximum Plasma Concentration) | Not explicitly stated | Not explicitly stated |

| Tmax (Time to Maximum Concentration) | Not explicitly stated | Not explicitly stated |

| AUC (Area Under the Curve) | Proportional to the dose | Proportional to the dose |

Adverse Events:

The most frequently reported adverse events were related to androgen suppression, including hot flushes, decreased libido, and impotence. Skeletal pain related to the disease was also common. The depot was reported to be well-tolerated locally.

Experimental Workflow: Clinical Trial for this compound in Prostate Cancer

Formulation

This compound has been developed in a sustained-release depot formulation for subcutaneous administration. The specific technology and excipients used in this formulation are not detailed in the available literature. Depot formulations of GnRH agonists are typically designed to provide continuous drug release over an extended period, thereby avoiding the need for frequent injections and ensuring sustained therapeutic effect.

Conclusion

This compound is a potent GnRH superagonist that has shown efficacy in inducing and maintaining medical castration in patients with prostate cancer when administered as a long-acting depot formulation. Its development represents an advancement in the management of hormone-dependent malignancies. Further research and publication of data on its discovery, detailed preclinical profile, and specific formulation technology would provide a more complete understanding of this therapeutic agent.

References

Methodological & Application

Application Notes & Protocols: Preparation of Avorelin Subcutaneous Depot Formulation for Murine Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited publicly available information exists on the specific formulation of Avorelin for murine subcutaneous depot administration. The following application notes and protocols are representative examples based on established methods for other potent Gonadotropin-Releasing Hormone (GnRH) agonists, such as Leuprolide and Goserelin, which are commonly formulated as biodegradable depots for sustained release in animal studies.[1][2][3] These protocols provide a foundational methodology that can be adapted and optimized for this compound.

Introduction

This compound is a potent superagonist of the luteinizing hormone-releasing hormone (LHRH) receptor, also known as the GnRH receptor.[1] Continuous administration of GnRH agonists like this compound leads to the downregulation of GnRH receptors in the pituitary gland.[4] This initially causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound and sustained suppression of their secretion. The subsequent reduction in gonadal steroid production (testosterone in males, estrogen in females) forms the basis of its therapeutic use in hormone-dependent conditions such as prostate cancer.

For preclinical in vivo studies in mice, a subcutaneous depot formulation is ideal for achieving sustained drug release, thereby avoiding the need for frequent injections and mimicking the continuous receptor stimulation required for therapeutic effect. These formulations typically consist of the peptide drug encapsulated within a biodegradable polymer matrix, such as poly(lactic-co-glycolic acid) (PLGA), which degrades over time to release the drug.

Signaling Pathway

Continuous stimulation of the GnRH receptor by this compound leads to desensitization and downregulation of the receptor, ultimately suppressing the hypothalamic-pituitary-gonadal axis.

Materials and Equipment

Materials:

-

This compound acetate (or other GnRH agonist)

-

Poly(D,L-lactide-co-glycolide) (PLGA) - 75:25 lactide:glycolide ratio, inherent viscosity ~0.2 dL/g is a common starting point.

-

Dichloromethane (DCM), HPLC grade

-

Polyvinyl alcohol (PVA), 87-89% hydrolyzed

-

Deionized water

-

Mannitol

-

Syringe filters (0.22 µm)

-

Sterile saline for injection

-

Anesthetics for animal procedures (e.g., isoflurane, ketamine/xylazine)

Equipment:

-

Homogenizer (e.g., Ultra-Turrax)

-

Magnetic stirrer and stir bars

-

Rotary evaporator

-

Freeze-dryer (Lyophilizer)

-

Sieve shaker with a range of mesh sizes (e.g., 25-100 µm)

-

Scanning Electron Microscope (SEM)

-

High-Performance Liquid Chromatography (HPLC) system

-

Microplate reader

-

Animal handling and surgical tools

-

Standard laboratory glassware and consumables

Experimental Protocols

Protocol for Preparation of this compound-Loaded PLGA Microspheres

This protocol is based on a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation method, commonly used for encapsulating hydrophilic peptides like GnRH agonists.

Methodology:

-

Preparation of the Inner Aqueous Phase (W1): Dissolve a precise amount of this compound acetate in a small volume of deionized water.

-

Preparation of the Oil Phase (O): Dissolve a defined amount of PLGA in dichloromethane (DCM).

-

First Emulsification (W/O): Add the inner aqueous phase (W1) to the oil phase (O) and emulsify using a high-speed homogenizer to create a stable water-in-oil (W/O) emulsion.

-

Preparation of the Outer Aqueous Phase (W2): Prepare a solution of polyvinyl alcohol (PVA) in deionized water (e.g., 1% w/v).

-

Second Emulsification (W/O/W): Add the primary W/O emulsion to the outer aqueous phase (W2) under homogenization to form a double emulsion (W/O/W).

-

Solvent Evaporation: Transfer the double emulsion to a larger volume of deionized water and stir continuously at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the microspheres.

-

Collection and Washing: Collect the hardened microspheres by sieving or centrifugation. Wash them several times with deionized water to remove residual PVA and unencapsulated drug.

-

Lyophilization: Freeze the microspheres and then lyophilize them for 48 hours to remove water. A cryoprotectant like mannitol can be added before freezing.

-

Storage: Store the final, dry microsphere powder in a desiccator at -20°C.